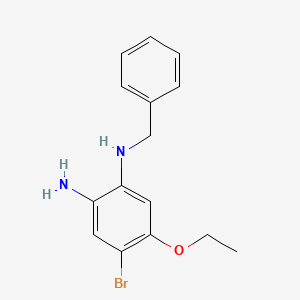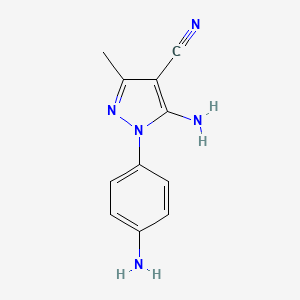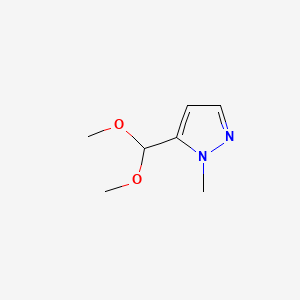![molecular formula C11H14N2 B581764 1-Phenyl-1,6-diazaspiro[3.3]heptane CAS No. 1363383-39-4](/img/structure/B581764.png)
1-Phenyl-1,6-diazaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Phenyl-1,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.247. There is also a variant of this compound known as “1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate” with the molecular formula C24H30N4O4 and a molecular weight of 438.52 g/mol .
Synthesis Analysis
The synthesis of azaspiro[3.3]heptanes, including 1-Phenyl-1,6-diazaspiro[3.3]heptane, has been reported in the literature . The preparation of these compounds involves the use of multiple exit vectors . Another study describes the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, which could potentially be applied to the synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,6-diazaspiro[3.3]heptane consists of a spirocyclic structure with a phenyl group attached . The spirocyclic structure contains two nitrogen atoms, making it a diazaspiro compound .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques and Chemical Properties
- Synthesis of Highly Functionalized Pyrazolone Systems : The epoxidation of pyrazolidinediones leads to 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives, which react with nucleophiles to produce various products depending on the diazaspiro compound and the nucleophile used, showcasing the versatility of diazaspiro compounds in synthetic chemistry (Metwally et al., 2011).
- Development of Spirocyclic Azetidines : Novel angular azaspiro[3.3]heptanes, including difluoro and dimethyl variants, were synthesized with high yields, demonstrating the potential for these compounds in drug discovery and library synthesis (Guerot et al., 2011).
Pharmacological Activities
- Anticonvulsant Activities : 6-Methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones were synthesized and showed protection against seizures in preclinical models, highlighting the therapeutic potential of diazaspiro compounds in treating epilepsy (He et al., 2010).
- Amination Reactions : The utility of 2,6-diazaspiro[3.3]heptanes in palladium-catalyzed aryl amination reactions was demonstrated, underscoring their value as structural surrogates of piperazine in synthesizing N-Boc-N'-aryl derivatives (Burkhard & Carreira, 2008).
Novel Building Blocks for Drug Discovery
- Synthesis of Angular Spirocyclic Compounds : The development of angular 1,6-diazaspiro[3.3]heptane modules, including functionalized derivatives, provides new avenues for the design of spirocyclic building blocks in drug discovery (Guerot et al., 2011).
Zukünftige Richtungen
The future directions for research on 1-Phenyl-1,6-diazaspiro[3.3]heptane could involve further exploration of its synthesis and potential applications in drug discovery and design . The development of new synthetic routes and the investigation of its biological activity could be areas of interest .
Eigenschaften
IUPAC Name |
1-phenyl-1,6-diazaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11/h1-5,12H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHWOXJGVJQIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287872 |
Source


|
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,6-diazaspiro[3.3]heptane | |
CAS RN |
1363383-39-4 |
Source


|
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)



![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)



